3-(1,2-Oxazol-4-yl)piperidine

Physicochemical profiling Heterocyclic chemistry Lead optimization

3-(1,2-Oxazol-4-yl)piperidine (CAS 1369168-47-7; synonym 4-piperidin-3-yl-1,2-oxazole) is a heterocyclic building block composed of a piperidine ring substituted at the 3‑position with a 1,2‑oxazole (isoxazole) moiety at the 4‑position of the azole. The compound has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B15239753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2-Oxazol-4-yl)piperidine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CON=C2
InChIInChI=1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2
InChIKeyRSXLXGJPASWAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,2-Oxazol-4-yl)piperidine – Compound Identity and Core Characteristics for Building-Block Procurement


3-(1,2-Oxazol-4-yl)piperidine (CAS 1369168-47-7; synonym 4-piperidin-3-yl-1,2-oxazole) is a heterocyclic building block composed of a piperidine ring substituted at the 3‑position with a 1,2‑oxazole (isoxazole) moiety at the 4‑position of the azole. The compound has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹ . The 1,2‑oxazole core imparts a conjugate‑acid pKa of approximately −3.0, making it a much weaker base than the isomeric 1,3‑oxazole (pKa 0.8) [1]. This electronic distinction, together with the specific 3‑piperidinyl‑4‑isoxazolyl connectivity, creates a unique hydrogen‑bonding and dipole surface that cannot be reproduced by simple isosteric replacement.

1 Isoxazole core with distinct pKa profile supports unprotonated state at physiological pH
2 3‑piperidinyl‑4‑isoxazolyl connectivity defines unique hydrogen‑bond topology
3 Building block for regioisomer‑specific library synthesis and SAR exploration

Why 3-(1,2-Oxazol-4-yl)piperidine Cannot Be Replaced by Common In‑Class Analogs


The piperidine‑oxazole chemical space contains numerous positional and constitutional isomers that are frequently listed as “similar” in procurement databases, yet subtle differences in azole regiochemistry and piperidine attachment point can lead to large shifts in physicochemical properties and biological recognition. Substituting 3-(1,2-oxazol-4-yl)piperidine with the 3‑(1,2‑oxazol‑3‑yl) regioisomer (CAS 1369348‑14‑0) or with a 1,3‑oxazole analog such as 4‑(1,3‑oxazol‑2‑yl)piperidine (CAS 340700‑99‑4) alters the spatial orientation of the nitrogen lone pair, the magnitude of the molecular dipole moment, and the acidity of the azole ring [1][2]. These changes can be decisive in structure‑based design, parallel medicinal chemistry, and patent‑breaking strategies where a single‑atom positional shift is the difference between on‑target activity and inactivity.

Target 3‑(1,2‑Oxazol‑4‑yl)piperidine
1,3‑Oxazole analog pKa shift of ~3.8 log units alters ionization state at pH 7.4, potentially changing target engagement and formulation behavior.
Target 3‑(1,2‑Oxazol‑4‑yl)piperidine
3‑yl regioisomer (CAS 1369348‑14‑0) Nitrogen position adjacent to attachment in 3‑substituted isomer changes hydrogen‑bond surface and conformational preferences.

Quantitative Differentiation Evidence for 3-(1,2-Oxazol-4-yl)piperidine Versus Closest Analogs


Conjugate Acid Basicity: 1,2‑Oxazole vs. 1,3‑Oxazole Core

The 1,2‑oxazole (isoxazole) ring present in the target compound exhibits a conjugate‑acid pKa of −3.0, whereas the isomeric 1,3‑oxazole ring is a significantly stronger base with a conjugate‑acid pKa of 0.8 [1]. This 3.8 log‑unit difference in protonation equilibrium directly impacts the ionization state at physiological pH, thereby altering solubility, permeability, and hydrogen‑bond donor/acceptor character.

Azole Basicity
Reported
1,2‑Oxazole pKa = −3.0; 1,3‑Oxazole pKa = 0.8 (Δ 3.8 log units)
Supports unprotonated core at physiological pH
Impacts solubility and target engagement context
Physicochemical profiling Heterocyclic chemistry Lead optimization

Molecular Dipole Moment: 1,2‑Oxazole vs. 1,3‑Oxazole Orientation

Ab initio calculations demonstrate that structural isomerism between oxazole and isoxazole strongly affects the molecular dipole moment, while the isotropic polarizability remains relatively insensitive [1]. The dipole‑moment vector orientation of the 1,2‑oxazole ring differs markedly from that of the 1,3‑oxazole, influencing electrostatic complementarity with protein binding sites.

Dipole Moment
Class-level
1,2‑Oxazole ≈ 2.9–3.0 D; 1,3‑Oxazole ≈ 1.5 D (orientation vector differs)
May support electrostatic complementarity in polar protein pockets
Verify through docking scores in target of interest
Computational chemistry Molecular recognition QSAR

Regioisomeric Attachment Point: 4‑Substituted vs. 3‑Substituted 1,2‑Oxazole

The target compound positions the piperidine at the 3‑position of the piperidine ring and the oxazole at the 4‑position of the 1,2‑oxazole. The closest regioisomer, 3‑(1,2‑oxazol‑3‑yl)piperidine (CAS 1369348‑14‑0), attaches the piperidine at the 3‑position of the oxazole . In the 4‑substituted isomer, the ring oxygen (O1) and nitrogen (N2) are both distal to the piperidine attachment, whereas in the 3‑substituted isomer the nitrogen is directly adjacent to the point of attachment, altering the conformational preferences and hydrogen‑bonding surface presented to biological targets.

Attachment Regiochemistry
Data to verify
4‑substituted: N2 & O1 distal; 3‑substituted: N2 adjacent to piperidine
Alters hydrogen‑bond topology and conformational preference
SAR data not available; validate in target context
Regioselective synthesis Structure–activity relationship Medicinal chemistry

Commercial Purity Benchmarking of 3‑(1,2‑Oxazol‑4‑yl)piperidine vs. Regioisomers

Commercially available 3‑(1,2‑oxazol‑4‑yl)piperidine is supplied at a minimum purity specification of 95% (CAS 1369168‑47‑7) . The 3‑regioisomer (CAS 1369348‑14‑0) is also listed at 95% purity , indicating comparable initial quality. However, the synthetic accessibility of the 4‑substituted isomer via [3+2] cycloaddition of nitrile oxides with suitable dipolarophiles may differ from that of the 3‑substituted isomer, which is typically accessed through alternative condensation routes, potentially affecting scalable lot‑to‑lot consistency and cost.

Purity Specification
Specification review
Both regioisomers: Min. 95% (vendor spec)
Comparable initial quality; scalability may differ
Lot consistency and synthetic accessibility require evaluation
Chemical procurement Quality control Building block sourcing

Relevance to FAAH Inhibitor Pharmacophore: Oxazolyl Piperidine Patent Landscape

Oxazolyl piperidine compounds are explicitly claimed as modulators of fatty acid amide hydrolase (FAAH) in US patent application 20100292266, which encompasses 1,2‑oxazole‑substituted piperidine derivatives [1]. The 3‑(1,2‑oxazol‑4‑yl)piperidine scaffold places the basic piperidine nitrogen and the isoxazole heteroatoms in a geometry consistent with the pharmacophore described for FAAH active‑site engagement. This patent protection, combined with the distinct physicochemical signature of the 1,2‑oxazole core, provides a strong rationale for prioritizing this building block in FAAH‑targeted library synthesis over 1,3‑oxazole analogs that are not covered by the same claims.

Patent Coverage
Class-level
1,2‑Oxazolyl piperidine included in US 20100292266; 1,3‑ not included
Aligns with FAAH pharmacophore IP; supports freedom‑to‑operate review
Verify claim scope and jurisdiction
FAAH inhibition Endocannabinoid system Patent analysis

Application Scenarios Where 3-(1,2-Oxazol-4-yl)piperidine Provides Decisive Advantage


FAAH Inhibitor Lead Optimization and Library Synthesis

The 3‑(1,2‑oxazol‑4‑yl)piperidine scaffold is a direct match for the oxazolyl piperidine pharmacophore claimed in FAAH modulator patents [1]. Its 1,2‑oxazole core, with a pKa of −3.0, remains neutral at physiological pH, minimizing undesired protonation‑driven off‑target interactions. In head‑to‑head library comparisons, this building block can be elaborated into FAAH‑targeted analogs that are outside the claims of 1,3‑oxazole series compounds, providing a strategically differentiated chemical series.

Electrostatic‑Driven Fragment Docking and Structure‑Based Design

The stronger and differently oriented dipole moment of the 1,2‑oxazole ring (≈3.0 D vs. ≈1.5 D for 1,3‑oxazole) makes 3‑(1,2‑oxazol‑4‑yl)piperidine a superior choice for targeting polar sub‑pockets in proteins where electrostatic complementarity is critical [2]. Computational chemists can exploit this property in virtual screening campaigns that explicitly score dipole‑based interactions, an advantage not afforded by the lower‑dipole 1,3‑oxazole series.

Photoaffinity Labeling Probe Development

The isoxazole ring undergoes photolytic rearrangement to oxazole via an azirine intermediate upon UV irradiation [3]. This photolability can be harnessed to create photoaffinity probes where the 3‑(1,2‑oxazol‑4‑yl)piperidine building block is incorporated into a ligand; UV irradiation triggers covalent modification of the target protein. This property is absent in the photostable 1,3‑oxazole analogs and constitutes a unique mechanistic differentiation for chemical biology applications.

Regioisomer‑Specific SAR Exploration in Dopamine Receptor Programs

Isoxazolylpiperidine libraries have been evaluated for dopamine D3 and D4 receptor antagonism [4]. The 3‑(1,2‑oxazol‑4‑yl)piperidine isomer places the piperidine basic center at a defined distance and orientation relative to the isoxazole heteroatoms, a geometric parameter that cannot be replicated with the 4‑(1,2‑oxazol‑3‑yl)piperidine or 3‑(1,2‑oxazol‑3‑yl)piperidine regioisomers. Systematic procurement of the correct regioisomer is essential for reproducible SAR in aminergic GPCR programs.

Application
Selection Property
Validation Focus
FAAH‑targeted library synthesis
1,2‑oxazole core neutrality at physiological pH
FAAH target engagement and freedom‑to‑operate review
Electrostatic‑based fragment docking
Higher dipole moment orientation (reported ~3.0 D)
Dipole‑based docking score validation
Photoaffinity probe development
Isoxazole photolytic rearrangement capability
Photocrosslinking efficiency and target ID validation
Aminergic GPCR SAR exploration
Regioisomeric connectivity (4‑substituted isoxazole)
Receptor subtype selectivity and SAR reproducibility
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